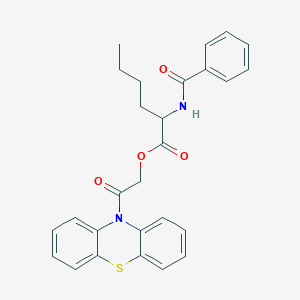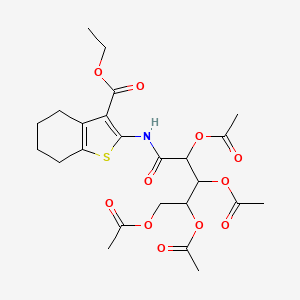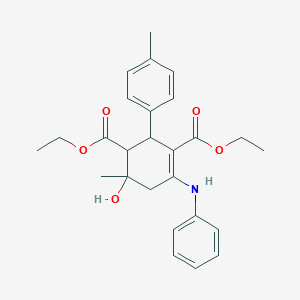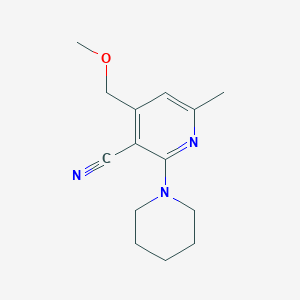![molecular formula C32H36IN7O2 B15008309 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15008309.png)
4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a benzylic piperidine, an ethoxy-iodo-methoxyphenyl group, and a methylphenyl group. The presence of these diverse substituents imparts unique chemical and biological properties to the compound.
準備方法
The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the triazine core, followed by the introduction of the various substituents through a series of nucleophilic substitution, condensation, and coupling reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and ethoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazine moiety can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Its potential pharmacological properties make it a subject of interest in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar compounds to 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific interactions and applications. Examples of similar compounds include:
- 1-(1-BENZYLPIPERIDIN-4-YL)BENZIMIDAZOLE-5-CARBOXYLIC ACID DERIVATIVES
- Other triazine-based compounds with varying substituents
The uniqueness of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C32H36IN7O2 |
|---|---|
分子量 |
677.6 g/mol |
IUPAC名 |
6-(4-benzylpiperidin-1-yl)-2-N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C32H36IN7O2/c1-4-42-29-27(33)19-25(20-28(29)41-3)21-34-39-31-36-30(35-26-12-10-22(2)11-13-26)37-32(38-31)40-16-14-24(15-17-40)18-23-8-6-5-7-9-23/h5-13,19-21,24H,4,14-18H2,1-3H3,(H2,35,36,37,38,39)/b34-21+ |
InChIキー |
ZOWJJWFCIKAUBX-KEIPNQJHSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1I)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCC(CC4)CC5=CC=CC=C5)OC |
正規SMILES |
CCOC1=C(C=C(C=C1I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCC(CC4)CC5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15008227.png)

methanone](/img/structure/B15008232.png)
![2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate](/img/structure/B15008243.png)

![Methyl 3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15008252.png)

![N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008275.png)
![(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15008295.png)
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15008301.png)
![N-{(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-methoxyaniline](/img/structure/B15008312.png)
![N-[2-({5-Propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]benzenesulfonamide](/img/structure/B15008321.png)

